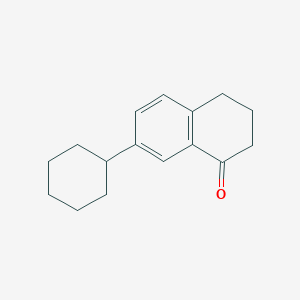
7-Cyclohexyl-1-tetralone
Descripción general
Descripción
7-Cyclohexyl-1-tetralone is a chemical compound that consists of 20 Hydrogen atoms, 16 Carbon atoms, and 1 Oxygen atom . It is a derivative of 1-Tetralone, which is a bicyclic aromatic hydrocarbon and a ketone . 1-Tetralone can be regarded as benzo-fused cyclohexanone and is a colorless oil with a faint odor .
Synthesis Analysis
The synthesis of 7-methoxy-1-tetralone, a similar compound to 7-Cyclohexyl-1-tetralone, has been reported in the literature . The synthesis involves a multi-step continuous-flow strategy, which is an efficient and highly productive method. This method presents significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .Molecular Structure Analysis
The molecular structure of 7-Cyclohexyl-1-tetralone consists of a cyclohexyl group attached to the 7-position of a 1-tetralone molecule . The molecular weight of 7-Cyclohexyl-1-tetralone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-methoxy-1-tetralone, a similar compound to 7-Cyclohexyl-1-tetralone, have been described in detail . The most economic and concise route involves mixing anisole with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation .Aplicaciones Científicas De Investigación
Antimitotic Activity
7-Cyclohexyl-1-tetralone has been explored for its potential in cancer research. A study by Shivakumar et al. (2014) synthesized new tetralone acids as analogues of podophyllotoxin, replacing specific phenyl rings with cyclohexyl groups. These compounds, including variants of 7-Cyclohexyl-1-tetralone, exhibited significant antimitotic activity, with some showing excellent results in inhibiting cell division, a crucial aspect of cancer treatment (Shivakumar et al., 2014).
Synthesis of Podophyllotoxin Analogues
7-Cyclohexyl-1-tetralone has been utilized in the synthesis of podophyllotoxin analogues. Basavaraju and Anjanamurthy (2003) discussed its role as an intermediate in this process, highlighting the steric effects of the cyclohexyl group on the synthesis pathway. This research is significant for developing new compounds with potential medicinal applications, particularly in oncology (Basavaraju & Anjanamurthy, 2003).
Monoamine Oxidase Inhibitors
7-Cyclohexyl-1-tetralone derivatives have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme relevant in neurological disorders. Amakali et al. (2018) synthesized a series of 2-heteroarylidene-1-tetralone derivatives, demonstrating their selectivity for inhibiting the MAO-B isoform, which is significant for treating neurological conditions like depression and Parkinson's disease (Amakali et al., 2018).
Catalysis and Oxidation Processes
Chen and Sheldon (1995) reported the use of 7-Cyclohexyl-1-tetralone in catalysis, specifically in the oxidation of hydrocarbons. Their study demonstrated the efficient conversion of tetralin to 1-tetralone using chromium-substituted aluminophosphate-5 (CrAPO-5) as a catalyst. This research is pertinent to industrial chemistry and material science (Chen & Sheldon, 1995).
Mecanismo De Acción
While the specific mechanism of action for 7-Cyclohexyl-1-tetralone is not mentioned in the retrieved papers, a similar compound, 7-methoxy-1-tetralone, has been studied for its effects on hepatocellular carcinoma . It was found to induce apoptosis, suppress cell proliferation and migration via regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 expression .
Direcciones Futuras
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and it presents significant advantages over traditional batch operation . Therefore, the future direction for the synthesis of compounds like 7-Cyclohexyl-1-tetralone could involve the further development and optimization of continuous flow synthesis methods .
Propiedades
IUPAC Name |
7-cyclohexyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBCCFWRXKRBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(CCCC3=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclohexyl-1-tetralone | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


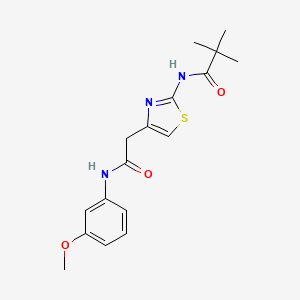
![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
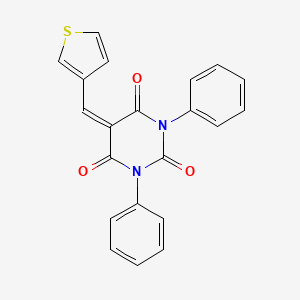
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)
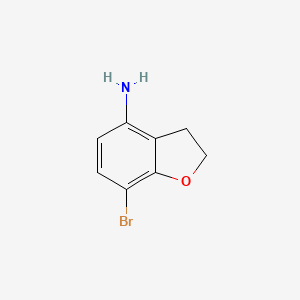
![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)
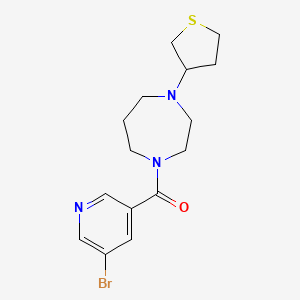
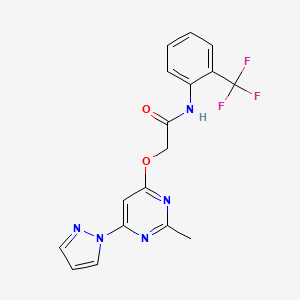
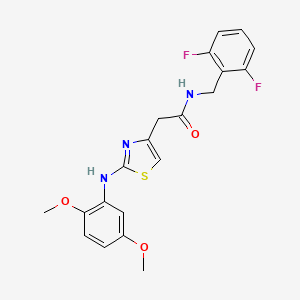

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)